molecular formula C15H15ClN2O2 B5822404 1-(4-Chlorophenyl)-3-piperidin-1-ylpyrrole-2,5-dione

1-(4-Chlorophenyl)-3-piperidin-1-ylpyrrole-2,5-dione

Cat. No.: B5822404
M. Wt: 290.74 g/mol
InChI Key: IKHJVSFOJDWIQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-3-piperidin-1-ylpyrrole-2,5-dione is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a piperidine ring, and a pyrrole-2,5-dione moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-piperidin-1-ylpyrrole-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzaldehyde with piperidine and maleic anhydride. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-piperidin-1-ylpyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Chlorophenyl)-3-piperidin-1-ylpyrrole-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-piperidin-1-ylpyrrole-2,5-dione involves its interaction with specific molecular targets within cells. The compound is known to bind to certain proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it may interact with receptors on the cell surface, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-piperidin-1-ylpyrrole-2,5-dione can be compared with other similar compounds, such as:

The uniqueness of 1-(4-Chlorophenyl)-3-piperidin-1-ylp

Properties

IUPAC Name

1-(4-chlorophenyl)-3-piperidin-1-ylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c16-11-4-6-12(7-5-11)18-14(19)10-13(15(18)20)17-8-2-1-3-9-17/h4-7,10H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHJVSFOJDWIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=O)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70877746
Record name R3871-N30
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70877746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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